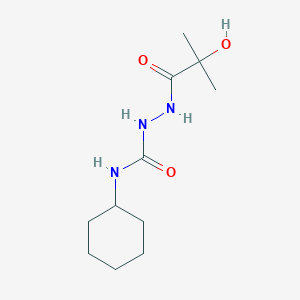
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of hydrazinecarboxamides and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinases, which play a role in tumor growth and viral replication.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is its high degree of purity, which makes it suitable for use in laboratory experiments. However, the compound is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide. One potential area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
In conclusion, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is a promising compound with potential applications as a therapeutic agent. Its anti-inflammatory, antitumor, and antiviral activities, as well as its potential to improve cognitive function, make it an attractive target for future research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in therapeutic applications.
Synthesis Methods
The synthesis method of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide involves the reaction of cyclohexyl isocyanate with 2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide in the presence of a suitable solvent and catalyst. The process yields a white crystalline solid with a high degree of purity.
Scientific Research Applications
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been extensively studied for its potential application as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. The compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-methylpropanoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,17)9(15)13-14-10(16)12-8-6-4-3-5-7-8/h8,17H,3-7H2,1-2H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGWOYFNFFEWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

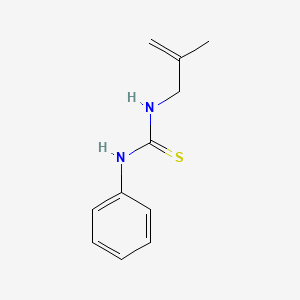
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)

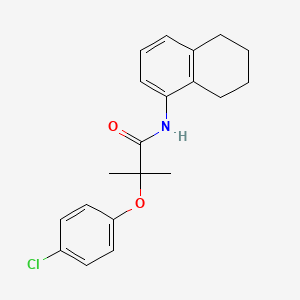
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
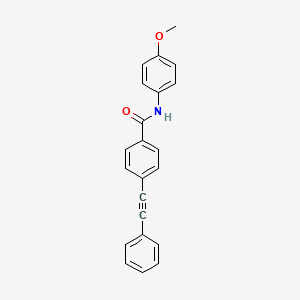
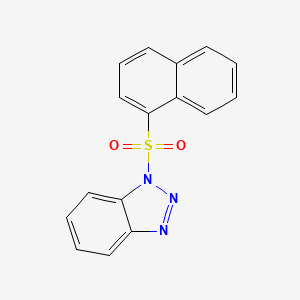
![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
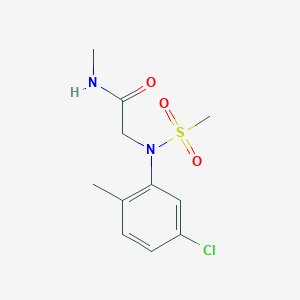
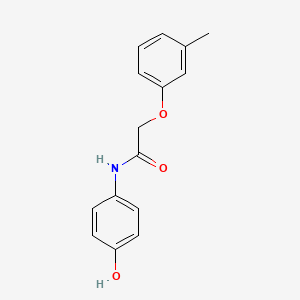



![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)